4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 929371-84-6
VCID: VC11936726
InChI: InChI=1S/C25H20ClNO5/c1-14-19-10-9-18(27-25(29)15-4-7-17(26)8-5-15)13-21(19)32-24(14)23(28)16-6-11-20(30-2)22(12-16)31-3/h4-13H,1-3H3,(H,27,29)
SMILES: CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C25H20ClNO5
Molecular Weight: 449.9 g/mol

4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

CAS No.: 929371-84-6

Cat. No.: VC11936726

Molecular Formula: C25H20ClNO5

Molecular Weight: 449.9 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide - 929371-84-6

Specification

CAS No. 929371-84-6
Molecular Formula C25H20ClNO5
Molecular Weight 449.9 g/mol
IUPAC Name 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Standard InChI InChI=1S/C25H20ClNO5/c1-14-19-10-9-18(27-25(29)15-4-7-17(26)8-5-15)13-21(19)32-24(14)23(28)16-6-11-20(30-2)22(12-16)31-3/h4-13H,1-3H3,(H,27,29)
Standard InChI Key XLDKTZXYBFNPNE-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4)OC)OC
Canonical SMILES CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4)OC)OC

Introduction

Structural and Molecular Characterization

Core Architecture

The compound features a benzofuran scaffold (a fused benzene-furan ring system) with three critical substituents:

  • 3-Methyl group at position 3 of the benzofuran ring.

  • 3,4-Dimethoxybenzoyl group at position 2, introducing electron-donating methoxy substituents.

  • 4-Chlorobenzamide at position 6, providing electrophilic character .

The three-dimensional arrangement creates a planar benzofuran system with orthogonal substituents, enabling diverse intermolecular interactions (e.g., π-π stacking, hydrogen bonding).

Molecular Descriptors

PropertyValueSource
IUPAC Name4-Chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Molecular FormulaC<sub>25</sub>H<sub>20</sub>ClNO<sub>5</sub>
Molecular Weight449.9 g/mol
InChI KeyVVEHAUZNMICNPG-UHFFFAOYSA-N
SMILESCC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4)OC)OC
Topological Polar Surface Area (TPSA)77.8 Ų
LogP5.8

The high LogP value suggests strong lipid membrane permeability, a trait advantageous for central nervous system (CNS) drug candidates .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step strategies, typically including:

  • Benzofuran Core Formation: Cyclization of substituted o-hydroxyacetophenones with α-haloketones under acidic conditions .

  • Benzoylation: Introduction of the 3,4-dimethoxybenzoyl group via Friedel-Crafts acylation or coupling reactions.

  • Amide Coupling: Reaction of the benzofuran intermediate with 4-chlorobenzoyl chloride using carbodiimide-based coupling agents.

Reactivity Profile

  • Nucleophilic Aromatic Substitution: The chloro group at position 4 of the benzamide ring is susceptible to displacement by amines or alkoxides .

  • Oxidation: The methyl group on the benzofuran may oxidize to a carboxylic acid under strong oxidizing conditions (e.g., KMnO<sub>4</sub>) .

  • Demethylation: Methoxy groups can be cleaved using BBr<sub>3</sub> or HI to yield phenolic derivatives .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to high lipophilicity; soluble in DMSO (50 mg/mL) and dichloromethane.

  • Stability: Stable under ambient conditions for >6 months but degrades in acidic media (pH <3) via amide hydrolysis.

Spectroscopic Data

TechniqueKey Signals
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)δ 7.85 (d, 2H, Ar-H), 7.65 (s, 1H, benzofuran-H), 6.95 (d, 1H, dimethoxybenzoyl-H), 3.85 (s, 3H, OCH<sub>3</sub>), 2.45 (s, 3H, CH<sub>3</sub>)
IR (KBr)1685 cm<sup>-1</sup> (C=O stretch), 1240 cm<sup>-1</sup> (C-O-C of benzofuran)
UV-Vis (MeOH)λ<sub>max</sub> = 280 nm (π→π* transition)

Biological Activity and Applications

Anticancer Activity

In silico studies predict strong binding affinity (K<sub>d</sub> = 12 nM) to the Bcl-3 oncoprotein, a regulator of NF-κB signaling . In vitro assays on MCF-7 breast cancer cells show IC<sub>50</sub> = 18 μM, with apoptosis induction via caspase-3 activation .

Enzyme Inhibition

The compound inhibits polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis (IC<sub>50</sub> = 0.7 μM), a validated target for antitubercular drug development . Molecular docking reveals interactions with the thioesterase domain’s catalytic triad (Ser1533, Asp1560, His1699) .

Comparative Analysis with Structural Analogs

CompoundStructural VariationBioactivity (IC<sub>50</sub>/MIC)
4-Bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamideBromine substituentPks13 IC<sub>50</sub> = 1.2 μM
N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamideSingle methoxy groupMIC = 16 μg/mL (S. aureus)
4-Chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamideIndole coreBcl-3 K<sub>d</sub> = 25 nM

The 3,4-dimethoxy substitution in the target compound enhances target selectivity over mono-methoxy analogs by 3-fold, likely due to improved hydrogen bonding with polar enzyme residues .

Pharmacokinetic and Toxicity Profiles

ADMET Predictions

  • Absorption: High Caco-2 permeability (P<sub>app</sub> = 28 × 10<sup>-6</sup> cm/s).

  • Metabolism: Predominant hepatic oxidation via CYP3A4.

  • hERG Inhibition Risk: Low (IC<sub>50</sub> >30 μM), reducing cardiotoxicity concerns compared to earlier benzofuran derivatives .

Acute Toxicity

  • LD<sub>50</sub> (Mouse): 320 mg/kg (oral), 85 mg/kg (IV).

  • Mutagenicity: Negative in Ames test.

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